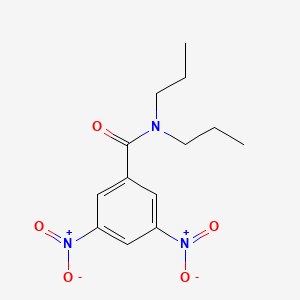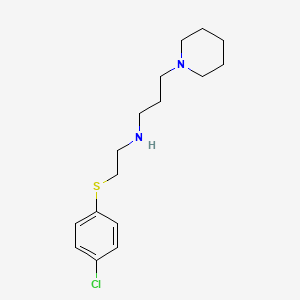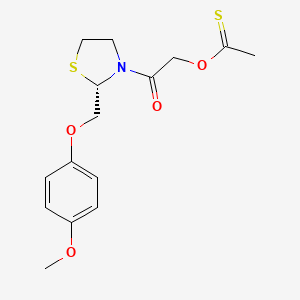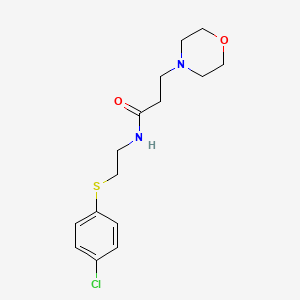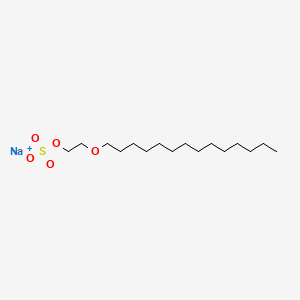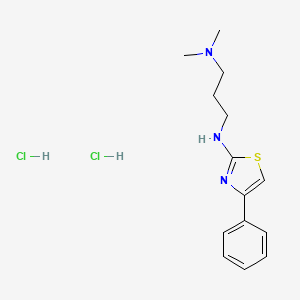
1,3-Propanediamine, N,N-dimethyl-N'-(4-phenyl-2-thiazolyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N,N-dimethyl-N’-(4-phenyl-2-thiazolyl)-, dihydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of propanediamine, featuring a thiazole ring substituted with a phenyl group. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-(4-phenyl-2-thiazolyl)-, dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution with Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides in the presence of a base.
Attachment of Propanediamine: The propanediamine moiety is then attached through a nucleophilic substitution reaction.
Dimethylation: The dimethylation of the amine group is achieved using methylating agents such as methyl iodide.
Formation of Dihydrochloride Salt: Finally, the dihydrochloride salt is formed by reacting the compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N,N-dimethyl-N’-(4-phenyl-2-thiazolyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Phenyl halides, bases, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1,3-Propanediamine, N,N-dimethyl-N’-(4-phenyl-2-thiazolyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N’-(4-phenyl-2-thiazolyl)-, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-N’-(4-phenyl-2-thiazolyl)-, hydrochloride: A similar compound with a different salt form.
1,3-Propanediamine, N,N-dimethyl-N’-(4-phenyl-2-thiazolyl)-, sulfate: Another derivative with a sulfate salt.
Uniqueness
1,3-Propanediamine, N,N-dimethyl-N’-(4-phenyl-2-thiazolyl)-, dihydrochloride is unique due to its specific combination of functional groups and salt form, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
118678-96-9 |
|---|---|
Molecular Formula |
C14H21Cl2N3S |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C14H19N3S.2ClH/c1-17(2)10-6-9-15-14-16-13(11-18-14)12-7-4-3-5-8-12;;/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,15,16);2*1H |
InChI Key |
SKZRFEIKYMDDEK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=NC(=CS1)C2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



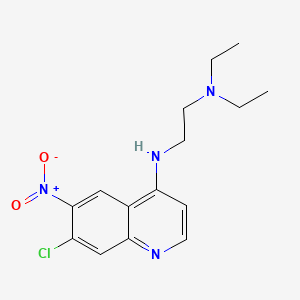

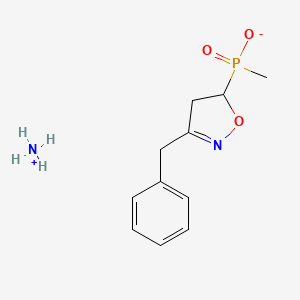
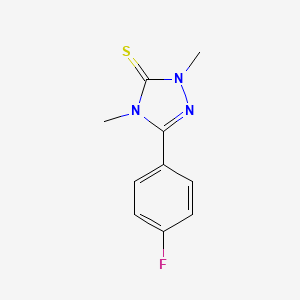
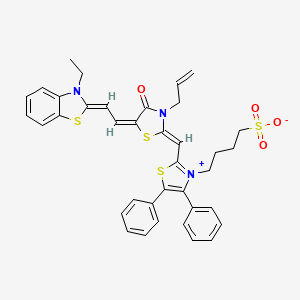
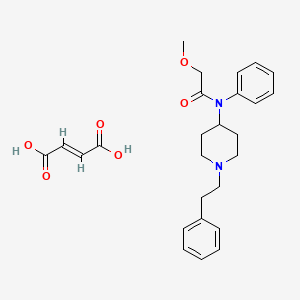
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12727352.png)

